![molecular formula C10H12BrNO2 B11766766 4-bromo-N-[(2S)-2-hydroxypropyl]benzamide](/img/structure/B11766766.png)
4-bromo-N-[(2S)-2-hydroxypropyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-N-[(2S)-2-hydroxypropyl]benzamide is an organic compound with the molecular formula C10H12BrNO2 It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom at the 4-position and an N-[(2S)-2-hydroxypropyl] group at the amide nitrogen
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[(2S)-2-hydroxypropyl]benzamide typically involves the following steps:
Bromination of Benzamide: The starting material, benzamide, undergoes bromination to introduce a bromine atom at the 4-position of the benzene ring. This can be achieved using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a suitable catalyst.
Amidation Reaction: The brominated benzamide is then reacted with (2S)-2-hydroxypropylamine to form the desired product. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
4-bromo-N-[(2S)-2-hydroxypropyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide, tetrahydrofuran), and bases (e.g., triethylamine).
Oxidation: Oxidizing agents (e.g., PCC, Jones reagent), solvents (e.g., dichloromethane, acetone).
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, tetrahydrofuran).
Major Products
Substitution: Formation of substituted benzamides.
Oxidation: Formation of 4-bromo-N-[(2S)-2-oxopropyl]benzamide.
Reduction: Formation of 4-bromo-N-[(2S)-2-aminopropyl]benzamide.
科学的研究の応用
4-bromo-N-[(2S)-2-hydroxypropyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 4-bromo-N-[(2S)-2-hydroxypropyl]benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxypropyl group can enhance the compound’s solubility and bioavailability, while the bromine atom can participate in halogen bonding interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
4-bromo-N-(2-hydroxyethyl)benzamide: Similar structure but with a 2-hydroxyethyl group instead of a 2-hydroxypropyl group.
4-bromo-N-(2-hydroxypropyl)benzamide: Similar structure but without the stereochemistry at the 2-position.
4-bromo-N-(2-methoxypropyl)benzamide: Similar structure but with a methoxy group instead of a hydroxy group.
Uniqueness
4-bromo-N-[(2S)-2-hydroxypropyl]benzamide is unique due to the presence of the (2S)-2-hydroxypropyl group, which can impart specific stereochemical properties and influence the compound’s biological activity and interactions. The combination of the bromine atom and the hydroxypropyl group makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C10H12BrNO2 |
|---|---|
分子量 |
258.11 g/mol |
IUPAC名 |
4-bromo-N-[(2S)-2-hydroxypropyl]benzamide |
InChI |
InChI=1S/C10H12BrNO2/c1-7(13)6-12-10(14)8-2-4-9(11)5-3-8/h2-5,7,13H,6H2,1H3,(H,12,14)/t7-/m0/s1 |
InChIキー |
DROUEFNUKOTSIJ-ZETCQYMHSA-N |
異性体SMILES |
C[C@@H](CNC(=O)C1=CC=C(C=C1)Br)O |
正規SMILES |
CC(CNC(=O)C1=CC=C(C=C1)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


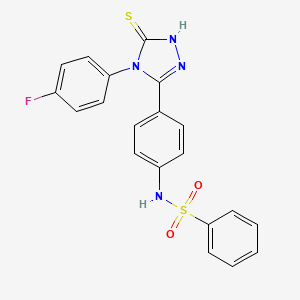
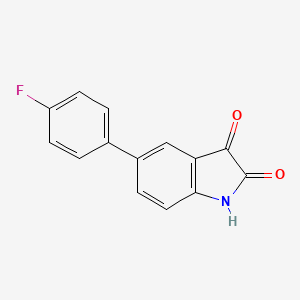
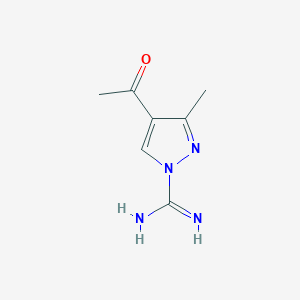
![5-Methoxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile](/img/structure/B11766712.png)
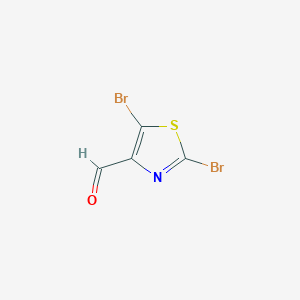
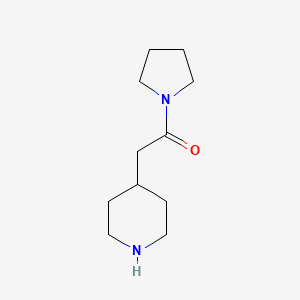

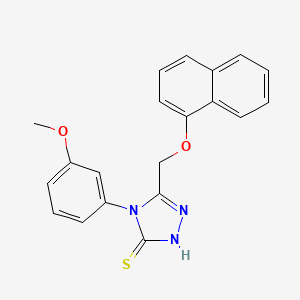
![3,4-Dihydro-2H-benzo[1,4]thiazine hydrochloride](/img/structure/B11766734.png)
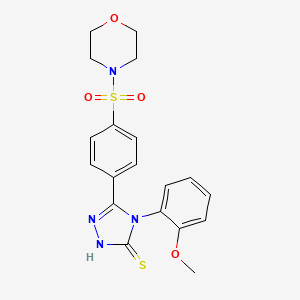
![6-Chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11766749.png)
![Methyl 2-(2-oxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)acetate](/img/structure/B11766752.png)
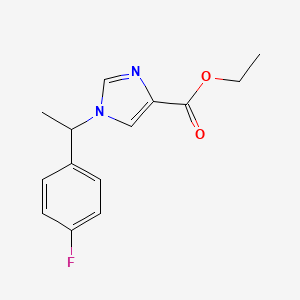
![Ethyl 8-{3-[(1H-indol-2-yl)methyl]phenyl}-8-oxooctanoate](/img/structure/B11766764.png)
